9-O-Methylbenanomicin A
Descripción
Propiedades
Fórmula molecular |
C40H43NO19 |
|---|---|
Peso molecular |
841.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,14-trihydroxy-9,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43NO19/c1-11-6-18-24(31(48)21(11)37(52)41-12(2)38(53)54)23-16(9-17-25(32(23)49)28(45)15-7-14(55-4)8-20(56-5)22(15)27(17)44)29(46)35(18)59-40-34(51)36(26(43)13(3)58-40)60-39-33(50)30(47)19(42)10-57-39/h6-9,12-13,19,26,29-30,33-36,39-40,42-43,46-51H,10H2,1-5H3,(H,41,52)(H,53,54)/t12-,13-,19-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clave InChI |
KTVRZKJQKLLWHF-WLFNULAUSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)OC)O)O)OC7C(C(C(CO7)O)O)O)O |
Sinónimos |
9-O-methylbenanomicin A |
Origen del producto |
United States |
Chemical Synthesis and Derivatization of Benanomicin a and Its Analogues
Total Synthesis Strategies for Benanomicin-Pradimicin Antibiotics
A general and flexible approach for the total synthesis of benanomicin-pradimicin antibiotics has been developed, allowing for the synthesis of various congeners with different amino acid and carbohydrate components. nih.gov This strategy enables the control of stereochemistry at key positions and the regioselective introduction of the sugar moiety. nih.gov
Construction of Aglycone Core
The construction of the aglycone, the non-sugar component of the molecule, is a critical phase in the total synthesis. A key strategy involves two main steps to create the tetracyclic ABCD ring system of the aglycone. nih.gov
The initial step is a diastereoselective ring-opening of a biaryl lactone. This is achieved using (R)-valinol as a chiral nucleophile to set the stereochemistry. nih.gov Following this, a stereocontrolled semi-pinacol cyclization of an aldehyde acetal (B89532) is performed. nih.gov This cyclization is promoted by samarium(II) iodide (SmI₂) in the presence of boron trifluoride etherate (BF₃OEt₂) and a proton source, which affords the tetracyclic monoprotected diol. nih.gov This method effectively controls the two stereogenic centers in the B ring (C-5 and C-6). nih.gov
| Step | Description | Key Reagents/Conditions | Outcome |
| 1 | Diastereoselective ring-opening | Biaryl lactone, (R)-valinol | Stereochemically defined intermediate |
| 2 | Stereocontrolled semi-pinacol cyclization | Aldehyde acetal, SmI₂, BF₃OEt₂, proton source | ABCD tetracyclic monoprotected diol |
Regio- and Stereoselective Glycosylation Methods
With the ABCD tetracycle of the aglycone constructed, the next crucial step is the introduction of the carbohydrate moiety. The regioselectivity of this glycosylation is a significant challenge due to the presence of multiple hydroxyl groups. The developed strategy allows for the selective introduction of the sugar at the desired position. nih.gov
The glycosylation is promoted by a combination of zirconocene (B1252598) dichloride (Cp₂HfCl₂) and silver trifluoromethanesulfonate (B1224126) (AgOTf) in a 1:2 ratio. nih.gov This catalytic system facilitates the regio- and stereoselective attachment of the carbohydrate to the aglycone. nih.govjst.go.jp
Introduction of Amino Acid Moieties
The final key component of the benanomicin-pradimicin structure is the amino acid moiety. In the case of Benanomicin A, this is D-alanine. The ABCD tetracycle serves as a versatile platform for the introduction of this amino acid. nih.govresearcher.life The D-alanine is introduced onto the fully formed ABCD tetracycle before the final ring closure to form the complete aglycone. nih.gov The flexibility of this synthetic route allows for the potential introduction of different amino acids to create a variety of analogues. nih.govresearcher.life
Targeted Chemical Modifications of Benanomicin A
To explore the structure-activity relationships of benanomicin A, targeted chemical modifications have been performed. These modifications focus on the phenolic hydroxy groups within the chromophore of the molecule.
Selective Deoxygenation Methodologies (e.g., 9-deoxybenanomicin A)
One such modification is the selective removal of a hydroxyl group, a process known as deoxygenation. Specifically, the 9-hydroxy group of benanomicin A has been targeted to produce 9-deoxybenanomicin A. nih.govresearchgate.net
The synthesis of 9-deoxybenanomicin A is achieved through a two-step process. First, the 9-hydroxy group is converted to a tosylate (9-O-tosylate). This is followed by a hydride reduction using sodium borohydride (B1222165) in the presence of nickel chloride. nih.govresearchgate.net
| Target Compound | Starting Material | Key Reaction | Reagents |
| 9-deoxybenanomicin A | Benanomicin A | Hydride reduction of 9-O-tosylate | 1. TsCl, pyridine; 2. NaBH₄, NiCl₂ |
Selective O-Methylation Strategies for Phenolic Hydroxy Groups
Another important modification is the selective O-methylation of the phenolic hydroxy groups. This has been successfully applied to synthesize 9-O-Methylbenanomicin A. nih.govresearchgate.net
To achieve selective methylation at the 9-position, the other reactive sites in benanomicin A must be protected. The synthesis of this compound involves the methylation of 1-O-diphenylmethylbenanomicin A diphenylmethyl ester. nih.govresearchgate.net In this protected intermediate, the methylation is directed to the 9-hydroxy group using sodium hydride and iodomethane (B122720). nih.govresearchgate.netmolaid.com This selective methylation yields the desired 9-O-methyl derivative. nih.gov A different set of conditions, using Hünig's base and diazotrimethylsilylmethane, can be used to afford the 14-O-methyl derivative instead. nih.govresearchgate.net
| Target Compound | Starting Material | Key Reaction | Reagents |
| This compound | 1-O-diphenylmethylbenanomicin A diphenylmethyl ester | O-Methylation | Sodium hydride, Iodomethane |
| 14-O-methylbenanomicin A | 1-O-diphenylmethylbenanomicin A diphenylmethyl ester | O-Methylation | Hünig's base, Diazotrimethylsilylmethane |
Synthesis of this compound
The synthesis of this compound involves the selective methylation of the phenolic hydroxy group at the C-9 position of the benanomicin A chromophore. nih.govresearchgate.net To achieve this selectivity, a strategic protection of other reactive sites is necessary. The process begins with the preparation of a protected intermediate, 1-O-diphenylmethylbenanomicin A diphenylmethyl ester. nih.gov
This protected precursor is then subjected to methylation using a combination of sodium hydride (NaH) and iodomethane (CH₃I). nih.govresearchgate.net The sodium hydride acts as a base to deprotonate the targeted hydroxyl group, forming an alkoxide that subsequently reacts with iodomethane to yield the 9-O-methyl derivative. nih.govthegoodscentscompany.com Research findings indicate that the resulting this compound exhibited diminished activity against fungi when compared to the parent compound, benanomicin A. nih.govresearchgate.net
Table 1: Reagents for the Synthesis of this compound
| Role | Reagent |
|---|---|
| Protected Precursor | 1-O-diphenylmethylbenanomicin A diphenylmethyl ester |
| Base | Sodium Hydride (NaH) |
Synthesis of 14-O-Methylbenanomicin A
The synthesis of the isomeric 14-O-Methylbenanomicin A requires a different set of reagents to ensure methylation occurs at the C-14 position. nih.gov Starting from the same protected intermediate, 1-O-diphenylmethylbenanomicin A diphenylmethyl ester, a distinct methylation method is employed. nih.govresearchgate.net
For this conversion, the reaction is carried out using Hünig's base (N,N-Diisopropylethylamine) and diazotrimethylsilylmethane. nih.gov This specific combination of reagents facilitates the selective methylation at the C-14 hydroxyl group. nih.govresearchgate.net Similar to its C-9 isomer, 14-O-Methylbenanomicin A was found to have reduced antifungal activity. nih.gov
Table 2: Reagents for the Synthesis of 14-O-Methylbenanomicin A
| Role | Reagent |
|---|---|
| Protected Precursor | 1-O-diphenylmethylbenanomicin A diphenylmethyl ester |
| Base | Hünig's base (N,N-Diisopropylethylamine) |
Amino Acid Analogues via Active Ester Methods
A versatile method for creating novel benanomicin analogues involves modifying the amino acid moiety of the parent structure. nih.gov This is achieved by first synthesizing a key intermediate, desalaninebenanomicin A. nih.gov The synthesis of this intermediate is accomplished by cleaving the amido bond of benanomicin A using Meerwein's reagent. nih.gov
The process involves reacting a fully protected benanomicin A with Meerwein's reagent to form a stable imino ether. nih.gov Following deprotection, this imino ether is treated with aqueous acetone (B3395972) at reflux, which yields a methyl ester of desalaninebenanomicin A. nih.gov
This desalaninebenanomicin A intermediate, which lacks the original alanine (B10760859) group, can then be coupled with a variety of different amino acids. nih.gov The coupling is performed using the active ester method, a common strategy in peptide synthesis, to form new amide bonds and thus afford a diverse range of new benanomicin analogues. nih.govscielo.org.mxorgsyn.org
Table 3: Mentioned Compounds and Reagents
| Compound/Reagent | Class/Role |
|---|---|
| This compound | Benanomicin Analogue |
| 14-O-Methylbenanomicin A | Benanomicin Analogue |
| Benanomicin A | Parent Compound |
| 1-O-diphenylmethylbenanomicin A diphenylmethyl ester | Protected Intermediate |
| Sodium Hydride (NaH) | Base |
| Iodomethane (CH₃I) | Methylating Agent |
| Hünig's base (N,N-Diisopropylethylamine) | Base |
| Diazotrimethylsilylmethane | Methylating Agent |
| Desalaninebenanomicin A | Synthesis Intermediate |
| Meerwein's Reagent | Reagent for Amide Bond Cleavage |
Structure Activity Relationship Sar Studies Within the Benanomicin Family
Fundamental Principles of Structure-Activity Relationships in Natural Products
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that correlates the chemical structure of a molecule with its biological activity. The principle posits that the specific three-dimensional arrangement of atoms and functional groups in a compound determines its interaction with biological targets, such as enzymes or receptors, and thus dictates its pharmacological effect. In the realm of natural products, SAR studies are crucial for understanding how these often complex molecules exert their therapeutic actions. By systematically modifying the chemical scaffold of a natural product and observing the resulting changes in biological activity, researchers can identify the key structural features—the pharmacophore—responsible for its effects. These studies can reveal which parts of the molecule are essential for binding to the target, which parts contribute to potency and selectivity, and which can be altered to improve properties like solubility or stability. This knowledge is instrumental in guiding the synthesis of novel, more potent, and selective analogs of the parent natural product.
Importance of Specific Structural Moieties for Biological Activity
Within the benanomicin family of antibiotics, SAR studies have pinpointed several structural components that are critical for their biological functions. The modification or removal of these specific moieties often leads to a significant reduction or complete loss of activity, highlighting their essential role in the mechanism of action.
Role of the Free Carboxyl Group
Research into benanomicin and its analogues has consistently demonstrated that the presence of a free carboxyl group is essential for their antifungal and antiviral activities. nih.gov This functional group is a key part of the molecule's pharmacophore. Its acidic nature and ability to engage in hydrogen bonding and ionic interactions are believed to be crucial for the molecule's binding to its biological target. Studies involving the modification of this group, for instance through esterification, have shown that neutralizing its acidic character or altering its steric properties can dramatically diminish the compound's efficacy. nih.govi.moscow This underscores the free carboxyl group as an indispensable feature for the biological activity of benanomicins.
Significance of the Sugar Moiety
The sugar moiety attached to the benanomicin core is another structural feature of paramount importance for biological activity. nih.govnih.gov In many glycosylated natural products, including the related anthracyclines, the sugar portion plays a critical role in molecular recognition, solubility, and interaction with biological targets. nih.govresearchgate.net For benanomicins, it has been established that having at least one sugar moiety is a prerequisite for their antifungal and antiviral effects. nih.gov The sugar residue can influence the molecule's pharmacokinetic parameters and is often involved in the specific binding interactions with cellular components. researchgate.netnih.gov The removal or significant alteration of this sugar can disrupt these interactions, leading to a loss of potency. nih.gov This highlights the cooperative role of the sugar in conjunction with the aglycone core to produce the observed biological response.
Impact of O-Methylation on Biological Activity
The selective modification of phenolic hydroxyl groups on the benanomicin aglycone, particularly through O-methylation, has been a key strategy to probe the SAR of this antibiotic class. These studies have revealed that the positions of these hydroxyl groups are not equivalent and that their modification can have differing impacts on antifungal potency.
Effects of 9-O-Methylation (e.g., 9-O-Methylbenanomicin A) on Antifungal Activity
The synthesis and biological evaluation of this compound have provided clear insights into the role of the hydroxyl group at the C-9 position. This derivative was created through the selective methylation of the phenolic hydroxy group at this position on the benanomicin A chromophore. nih.gov When tested for its antifungal properties, this compound showed diminished activity compared to the parent compound, benanomicin A. nih.gov This finding suggests that the free hydroxyl group at the C-9 position is important for the compound's antifungal action, likely participating in crucial hydrogen bonding interactions with its molecular target. Its methylation, which blocks this potential, results in a less effective compound. nih.gov
Comparison with Other O-Methylated Derivatives (e.g., 14-O-Methylbenanomicin A)
To further understand the SAR of the hydroxyl groups, another derivative, 14-O-Methylbenanomicin A, was synthesized. nih.gov Similar to the 9-O-methylated version, this compound also exhibited reduced antifungal activity when compared to benanomicin A. nih.gov The diminished potency of both this compound and 14-O-Methylbenanomicin A indicates that the free phenolic hydroxyl groups at both the C-9 and C-14 positions are favorable for optimal antifungal activity. While both modifications reduce efficacy, they confirm that these positions are sensitive to substitution, providing valuable information for the design of future benanomicin analogues.
Data Table: Comparative Activity of Benanomicin A and its O-Methylated Derivatives
| Compound | Modification | Relative Antifungal Activity | Source |
| Benanomicin A | None (Parent Compound) | High | nih.gov, nih.gov |
| This compound | Methylation at C-9 hydroxyl | Diminished | nih.gov |
| 14-O-Methylbenanomicin A | Methylation at C-14 hydroxyl | Diminished | nih.gov |
SAR of Other Benanomicin A Derivatives (e.g., 10-hydroxy-, 11-O-demethyl-)
The exploration of the structure-activity relationship (SAR) within the benanomicin family has extended to various derivatives of benanomicin A, including those modified at the 9, 10, and 11 positions. These studies provide valuable insights into the chemical features essential for the antifungal properties of this class of compounds.
Research into the modification of the phenolic hydroxy groups on the benanomicin A chromophore has led to the synthesis of derivatives such as this compound. The synthesis of this compound, along with 9-deoxy- and 14-O-methylbenanomicin A, has been described. Upon evaluation, these compounds, including this compound, demonstrated diminished activity against fungi, highlighting the importance of the free hydroxyl group at the C-9 position for potent antifungal action.
Further investigations have involved the generation of new benanomicin analogues through biotransformation. Using an Escherichia coli strain engineered to express a cytochrome P450 enzyme from an actinomycete, researchers have successfully produced 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A from benanomicin A. researchgate.net However, when these derivatives were tested for their antifungal activity in vitro, they exhibited weak efficacy compared to the parent compound, benanomicin A. researchgate.net This suggests that the introduction of a hydroxyl group at the C-10 position and the removal of the methyl group at the C-11 oxygen are detrimental to the antifungal potency.
These findings collectively indicate that the structural integrity of the benanomicin A core, particularly the specific pattern of oxygenation and methylation on the aromatic system, is critical for its biological activity. Modifications at positions 9, 10, and 11 have consistently resulted in a reduction or loss of antifungal efficacy.
Table 1: Summary of Structure-Activity Relationships for Benanomicin A Derivatives
| Compound Name | Modification from Benanomicin A | Reported Antifungal Activity | Reference |
| This compound | Methylation of the C-9 hydroxyl group | Diminished | |
| 10-Hydroxybenanomicin A | Introduction of a hydroxyl group at C-10 | Weak | researchgate.net |
| 11-O-Demethylbenanomicin A | Demethylation of the C-11 methoxy (B1213986) group | Weak | researchgate.net |
Pre Clinical Biological Activities of Benanomicin a and 9 O Methylbenanomicin a
Antifungal Spectrum and Potency (for Benanomicin A)
Benanomicin A exhibits a broad spectrum of activity against a variety of fungal pathogens. tandfonline.com Its efficacy has been documented against numerous clinically relevant genera.
Activity Against Various Fungal Genera (Candida, Cryptococcus, Aspergillus, Rhodotorula, Trichosporon, Sporothrix, Geotrichum, Dermatophytes)
Benanomicin A has demonstrated significant in vitro activity against a wide range of fungi. nih.gov Studies have highlighted its effectiveness against species of Candida, Cryptococcus, and Aspergillus. nih.gov Its broad antifungal spectrum is considered a key characteristic, with inhibitory action observed against numerous strains of yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes. tandfonline.com The in vivo efficacy of Benanomicin A has been evaluated in animal models of systemic infections with Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.gov
Table 1: In Vitro Antifungal Activity of Benanomicin A (Note: This table is a representative summary based on available research. MIC values can vary between specific strains and testing methodologies.)
| Fungal Genus | Activity Noted |
| Candida | Yes |
| Cryptococcus | Yes |
| Aspergillus | Yes |
| Rhodotorula | Yes |
| Trichosporon | Yes |
| Sporothrix | Yes |
| Geotrichum | Yes |
| Dermatophytes | Yes |
Fungicidal vs. Fungistatic Action
The action of Benanomicin A against fungal cells is primarily fungicidal. tandfonline.com However, this effect is dependent on the concentration of the antibiotic. Studies on Saccharomyces cerevisiae have shown that at concentrations close to its minimum inhibitory concentration (MIC), Benanomicin A acts as a fungicidal agent, leading to the disruption of the cell permeability barrier in growing cells.
Antiviral Activities (e.g., Anti-HIV-1)
In addition to its antifungal properties, Benanomicin A has demonstrated notable antiviral activity. Pre-clinical in vitro studies have confirmed its ability to inhibit the human immunodeficiency virus (HIV). nih.gov The structural components of the benanomicin molecule, specifically the free carboxyl group and at least one sugar moiety, have been identified as essential for this antiviral action. nih.gov
Activity of 9-O-Methylbenanomicin A Compared to Benanomicin A
The chemical modification of Benanomicin A, such as through methylation, has been explored to understand the structure-activity relationships of this class of antibiotics. These modifications can significantly impact the compound's biological efficacy.
Diminished Antifungal Activity of this compound
The synthesis of this compound has been achieved through the selective modification of the phenolic hydroxy groups in the chromophore of Benanomicin A. nih.gov When tested for its biological activity, this compound, along with other derivatives like 9-deoxybenanomicin A and 14-O-methylbenanomicin A, exhibited diminished activity against fungi compared to the parent compound, Benanomicin A. nih.gov This finding indicates that the hydroxyl group at the C-9 position is important for the compound's antifungal potency.
Immunomodulatory Effects (e.g., on phagocytosis of Candida albicans)
Benanomicin A also exerts effects on the host immune response to fungal pathogens. Research has shown that it can enhance the ability of immune cells to clear fungal infections. Specifically, Benanomicin A increases the susceptibility of Candida albicans to phagocytosis by murine macrophages. This effect is believed to be mediated by the binding of the antibiotic to the surface of the Candida cells, which in turn alters their surface properties and makes them more easily engulfed by phagocytes.
Mechanisms of Action of Benanomicins
Molecular Targets in Fungal Cells
The primary molecular target for benanomicins within fungal cells is the carbohydrate mannan (B1593421), a key component of the fungal cell wall and cell membrane. annualreviews.orgnih.govmdpi.com
The antifungal activity of benanomicins is fundamentally linked to their ability to bind to the mannan portion of glycoproteins in the fungal cell wall. mdpi.comnih.gov This binding is a specific interaction, requiring the presence of calcium ions (Ca2+) to occur effectively. nih.gov Studies have demonstrated that Benanomicin A binds to a variety of yeast mannans, irrespective of their specific glycosidic linkages. nih.gov The structural integrity of the Benanomicin A molecule is critical for this interaction; research has identified that both a carboxylic acid in the D-alanine moiety and the sugar moiety of the antibiotic are essential for both binding and the resulting antifungal effects. nih.gov This specific binding capability has even been utilized as a tool for purifying intact mannan molecules from yeast for further structural analysis. nih.govnii.ac.jpresearchgate.net
The binding of benanomicins to cell wall mannan initiates a cascade of events that compromise the fungus's viability, particularly in actively growing cells. nih.gov This interaction is believed to deteriorate the normal structure and function of the cell membrane, ultimately leading to cell death. nih.gov
A primary consequence is the disruption of the cell's permeability barrier. nih.gov This leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP, from growing fungal cells. nih.gov Furthermore, this binding induces the lysis of metabolically active yeast protoplasts (yeast cells with their cell walls removed), highlighting the membrane-disrupting effect. nih.gov This action appears to be specific to growing or metabolically active cells, as non-growing cells are not similarly affected. nih.gov
Intracellular Mechanisms
While the principal mechanism is centered on the cell surface, downstream and potential secondary effects have been investigated.
The inhibition of nucleic acid synthesis is not considered the primary mechanism of fungitoxic action for benanomicins. nih.gov Research on Saccharomyces cerevisiae indicated that the biosynthesis of major cellular components, including nucleic acids, was not inhibited in a manner that would sufficiently explain the compound's potent antifungal activity. nih.gov While some antimicrobial agents, such as quinolones and rifampicin, function by directly inhibiting DNA or RNA synthesis, this does not appear to be the main pathway for benanomicins. sigmaaldrich.comuobabylon.edu.iqlibretexts.org
Similar to nucleic acid synthesis, the direct inhibition of protein synthesis is not supported as the main fungitoxic mechanism of Benanomicin A. nih.gov The majority of research points towards mannan binding as the critical event. nih.govmdpi.comnih.gov Although one source suggests that Benanomicin A's mechanism involves the inhibition of protein synthesis, detailed studies have found no marked or selective inhibition of this or other major biosynthetic pathways. nih.govcymitquimica.com Antibiotics that are classic protein synthesis inhibitors, like tetracyclines and macrolides, typically act on the 30S or 50S ribosomal subunits, a mechanism not prominently associated with benanomicins. sigmaaldrich.comwikipedia.org
The disruption of the cellular membrane is a key consequence of the initial mannan binding. nih.gov This effect goes beyond simple leakage. Studies have shown that Benanomicin A inhibits the in-vitro activity of H+-ATPase, an important enzyme located in the yeast cell membrane. nih.gov This inhibition was more significant for the H+-ATPase from the cell membrane than for those from mitochondria or vacuolar membranes. nih.gov However, the antibiotic did not affect artificial liposomes composed of phospholipids (B1166683) and cholesterol, indicating that its disruptive action is not a general, non-specific interaction with the lipid bilayer but is instead a targeted effect initiated by binding to mannan-associated structures. nih.gov This leads to a loss of normal membrane function, contributing significantly to cell death. nih.govnih.gov
Table 1: Research Findings on the Mechanism of Action of Benanomicin A | Mechanism Aspect | Finding | Supporting Evidence | Reference(s) | | :--- | :--- | :--- | :--- | | Primary Target | Mannan / Mannoproteins | Preferentially binds to mannan in the fungal cell wall and membrane. | Binding is essential for antifungal activity. | nih.gov, nih.gov, mdpi.com | | Binding Requirements | Calcium (Ca2+) Dependent | Binding to susceptible fungi occurs in the presence of Ca2+. | The D-alanine and sugar moieties of the molecule are crucial for binding. | nih.gov | | Consequence of Binding | Permeability Disruption | Induces leakage of intracellular K+ and ATP in growing cells. | Lysis of metabolically active yeast protoplasts. | nih.gov | | Enzyme Inhibition | H+-ATPase Inhibition | Inhibits H+-ATPase from yeast cell membranes more than mitochondrial or vacuolar H+-ATPase. | This suggests a specific interaction with membrane-bound proteins. | nih.gov | | Biosynthesis Inhibition | Not a Primary Mechanism | No marked or selective inhibition of nucleic acid or protein synthesis was observed to account for fungitoxicity. | The primary action is at the cell surface, not on intracellular synthesis pathways. | nih.gov | | Specificity | Selective for Fungal Cells | Binds to susceptible fungi but not to antibiotic-resistant bacteria or mammalian cells. | Does not disrupt artificial liposomes, indicating a specific target beyond the lipid bilayer. | nih.gov, nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 9-O-Methylbenanomicin A |
| Adenosine Triphosphate (ATP) |
| Benanomicin A |
| Benanomicin B |
| Calcium |
| Cholesterol |
| D-alanine |
| Mannan |
| Potassium |
Mechanisms of Antiviral Activity
The antiviral properties of benanomicins are attributed to their unique structural features, which allow them to interfere with critical steps in the viral life cycle.
Prevention of Syncytium Formation
A key aspect of the antiviral action of benanomicins is their ability to prevent syncytium formation, a process where infected cells fuse with neighboring uninfected cells, leading to the formation of large, multinucleated cells. This cell-to-cell fusion is a significant mechanism of viral spread for enveloped viruses such as the Human Immunodeficiency Virus (HIV).
Benanomicin A has been shown to inhibit the infection of T-cells with HIV and the subsequent syncytium formation induced by the virus. The underlying mechanism for this activity is believed to be a "lectin-like" interaction. Benanomicins can selectively recognize and bind to specific mannoside residues present on the surface glycoproteins of the viral envelope. This binding likely interferes with the conformational changes in the viral glycoproteins that are necessary for the fusion of viral and cellular membranes, thereby preventing the formation of syncytia.
Inhibition of Viral Replication Pathways
Beyond preventing cell fusion, benanomicins also inhibit viral replication pathways, thereby controlling the spread of the virus. The replication of viruses involves a series of complex steps, including attachment, entry, uncoating, synthesis of viral components, assembly, and release. All of these stages represent potential targets for antiviral drugs. nih.gov
The primary mechanism by which benanomicins are thought to inhibit viral replication is by targeting viral entry into the host cell. By binding to the mannose-containing glycans on the viral envelope, benanomicins can block the initial attachment of the virus to host cell receptors. This interference with the early stages of the viral life cycle is a critical step in preventing the establishment of infection. frontiersin.org Furthermore, some studies suggest that by interfering with host-regulated pathways of virus replication, benanomicins may exhibit broad-spectrum antiviral activity.
Proposed Mechanisms of Diminished Activity in this compound
Structure-activity relationship studies of benanomicin A and its derivatives have revealed that specific functional groups are essential for their biological activity. Modifications to these groups can lead to a significant reduction or complete loss of antiviral potency.
The methylation of the hydroxyl group at the C-9 position of the benanomicin A molecule to form this compound has been shown to result in diminished activity. The hydroxyl group at this position is considered to be a key active site for the molecule's interaction with its biological targets. frontiersin.org
The proposed mechanism for this decreased activity is related to the crucial role of the C-9 hydroxyl group in the binding of benanomicin A to the mannoside residues on viral glycoproteins. It is hypothesized that this hydroxyl group participates in essential hydrogen bonding interactions that stabilize the complex between the benanomicin molecule and its target. The introduction of a methyl group at this position would eliminate this hydrogen bonding capability.
Furthermore, the bulky methyl group could introduce steric hindrance, preventing the molecule from fitting correctly into the binding site on the viral glycoprotein. This would weaken the interaction and, consequently, reduce the antiviral efficacy of the compound. Structure-activity relationship studies of various natural products have consistently shown that modifications to key hydroxyl groups can significantly impact their antiviral activity by altering their binding affinity to viral or host cell targets. frontiersin.org
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Spectrometric Characterization (e.g., NMR, MS)
The definitive identification and structural elucidation of 9-O-Methylbenanomicin A, like its parent compounds and analogues, are accomplished through a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization process. nih.govuba.ar
NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govnih.gov Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to establish connectivity between atoms, confirming the complex ring structure and the precise location of substituents, including the critical methyl group at the 9-O-position. mdpi.comcopernicus.org The combination of NMR and MS is powerful, as NMR excels at identifying abundant metabolites while MS can detect those that are easily ionizable, providing greater coverage of the metabolome. nih.gov
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is employed to determine the exact molecular weight and elemental formula of the compound. frontiersin.org This technique provides unambiguous confirmation of the molecular formula, and fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by revealing characteristic cleavages of the molecule. nih.gov
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | Confirms the presence of aromatic, aliphatic, and the specific 9-O-methyl protons. |
| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). nih.gov | Verifies the 24-carbon core of the dodecaketide backbone and the additional methyl carbon. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity within the molecule. | Establishes the complete structure and confirms the attachment of the methyl group at the 9-hydroxy position. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Provides the exact chemical formula, distinguishing it from other benanomicin analogues. |
Chromatographic Separation and Purification Techniques (e.g., HPLC)
The isolation and purification of this compound from either synthetic reaction mixtures or fermentation broths is achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). peptide.com Reversed-phase HPLC (RP-HPLC) is a particularly effective method for purifying small molecules and peptides based on their polarity. nih.govharvardapparatus.com
In a typical RP-HPLC setup for a compound like this compound, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. elementlabsolutions.com The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile. peptide.commdpi.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve the peak shape and resolution of the separation. peptide.com By carefully optimizing the solvent gradient, flow rate, and column temperature, a high degree of purity can be achieved. elementlabsolutions.com The fractions containing the purified compound are collected and the solvent is removed, typically through lyophilization, to yield the isolated product. peptide.com
Genetic Engineering and Mutagenesis for Biosynthetic Pathway Elucidation
Understanding how this compound is produced naturally involves dissecting its biosynthetic pathway through genetic engineering and mutagenesis. nih.gov The compound is derived from the benanomicin/pradimicin pathway, which has been studied extensively. nih.gov These antibiotics are synthesized by a type II polyketide synthase (PKS) system in actinomycete bacteria. amazonaws.comresearchgate.net
The biosynthetic gene cluster (BGC) responsible for pradimicin production in Actinomadura hibisca has been cloned and sequenced, revealing 28 open reading frames (ORFs). amazonaws.comresearchgate.net Key methodologies used to elucidate the functions of these genes include:
Gene Inactivation/Disruption: To confirm the role of the cloned cluster, essential genes like the ketosynthases (prmA and prmB) were inactivated, which abolished pradimicin production. amazonaws.comresearchgate.net This reverse genetics approach is fundamental to assigning function to specific genes.
Heterologous Expression: Genes from the cluster have been expressed in a different host organism, such as Streptomyces coelicolor, to study the function of individual enzymes or subsets of enzymes in isolation. nih.gov This has been crucial for characterizing the roles of tailoring enzymes.
Mutagenesis: Creating blocked mutants, either through random mutagenesis or targeted techniques like CRISPR-Cas9, allows researchers to accumulate biosynthetic intermediates. nih.govplos.orgfrontiersin.org Feeding these intermediates to other mutant strains can help map out the sequential steps of the pathway. nih.gov
Within the pradimicin BGC, several tailoring enzymes have been identified, including O-methyltransferases that are critical for modifications like methylation. For instance, PdmF has been identified as a C-11 O-methyltransferase and PdmT as a 7-OH O-methyltransferase. core.ac.uk The biosynthesis of this compound would require a specific O-methyltransferase capable of acting on the 9-hydroxy group of the benanomicin core. Genetic screening and characterization of methyltransferases from the producing organism or related pathways are key to identifying this specific enzyme. core.ac.ukresearchgate.net
| Gene/Protein | Putative Function | Relevance to Biosynthesis |
|---|---|---|
| PrmA/B | Type II Polyketide Synthase (KSα/β) | Forms the initial polyketide backbone of the molecule. amazonaws.comresearchgate.net |
| PdmD, PdmK, PdmL | Cyclases | Catalyze the cyclization of the polyketide chain to form the characteristic ring structure. nih.gov |
| PdmH | Monooxygenase | Performs critical hydroxylation steps on the aromatic core. researchgate.net |
| PdmF | C-11 O-methyltransferase | Adds a methyl group at the C-11 position in related compounds. core.ac.uk |
| PdmT | 7-OH O-methyltransferase | Adds a methyl group at the C-7 position in related compounds. core.ac.uk |
| PdmN | Amino acid ligase | Attaches the D-alanine moiety to the core structure. nih.gov |
Cell-Based Assays for Biological Activity Evaluation (in vitro models)
To determine the biological activity of this compound, a variety of cell-based in vitro assays are utilized. nih.gov These assays are essential for screening compounds and understanding their potential as therapeutic agents. domainex.co.ukepo-berlin.com Given that the parent compounds, benanomicins and pradimicins, exhibit antifungal and antiviral properties, assays are typically designed to test for these activities.
Commonly used assays include:
Antifungal Susceptibility Testing: The compound is tested against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) to determine its Minimum Inhibitory Concentration (MIC). This measures the lowest concentration of the compound that prevents visible growth of the fungus.
Cytopathic Effect (CPE) Reduction Assays: For antiviral testing, host cells are infected with a virus and treated with the compound. The ability of the compound to protect the cells from virus-induced death or damage (CPE) is measured, often using colorimetric methods that quantify cell viability. virusbankplatform.be
Plaque Reduction Assays: This assay quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer when treated with the compound, providing a measure of its ability to inhibit viral replication. virusbankplatform.be
In the case of this compound, it was synthesized along with other analogues to explore structure-activity relationships. nih.gov When evaluated for biological activity, it was found that methylation at the 9-O-position led to a decrease in its potency against fungi compared to the parent compound, benanomicin A. nih.gov
| Compound | Assay Type | Observed Outcome |
|---|---|---|
| This compound | Antifungal Assay | Showed diminished activity against fungi. nih.gov |
| Benanomicin A (parent compound) | Antifungal Assay | Potent antifungal agent (for comparison). |
Structural Biology Approaches (e.g., Co-crystallization with Targets, Computational Modeling)
Structural biology techniques offer atomic-level insights into how a molecule like this compound exerts its biological effect. nuchemsciences.com While specific structural studies on this particular analogue are not widely reported, the primary methods would involve X-ray crystallography and computational modeling.
X-ray Crystallography: This technique could be used to determine the three-dimensional crystal structure of this compound itself. More powerfully, if the biological target of the compound is a protein, one could attempt to co-crystallize the compound with its target. nih.govnih.gov Solving the structure of this complex would reveal the precise binding interactions, explaining its mechanism of action. For the pradimicin/benanomicin class, the target is believed to be mannan (B1593421) on the fungal cell surface, which complicates traditional co-crystallization with a single protein target.
Computational Modeling: In the absence of a co-crystal structure, computational docking can be used to model the interaction between this compound and its putative target. By building a model of the target (e.g., a mannan oligosaccharide), researchers can predict the likely binding pose of the compound. This approach is valuable for generating hypotheses about which residues or functional groups are important for binding and for rationalizing why modifications, such as the 9-O-methylation, result in diminished biological activity. nih.gov
Advanced Synthetic Chemistry Techniques for Analogues
The creation of analogues like this compound is a central theme in medicinal chemistry and is driven by advanced synthetic techniques. rsc.orgstanford.edu The goal of such "function-oriented synthesis" is to create a library of related compounds to systematically probe the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effect. nih.gov
The synthesis of this compound was achieved through the selective modification of the phenolic hydroxy groups on the parent benanomicin A molecule. nih.gov The specific technique involved a multi-step process designed to protect other reactive sites on the molecule while allowing for the specific methylation of the C-9 hydroxyl group.
The reported synthesis involved:
Protection: The carboxylic acid and the C-1 hydroxyl of benanomicin A were protected to prevent them from reacting in the subsequent step. This was accomplished by converting benanomicin A into 1-O-diphenylmethylbenanomicin A diphenylmethyl ester. nih.gov
Methylation: The protected intermediate was then treated with a strong base, sodium hydride (NaH), to deprotonate the remaining free hydroxyl groups, followed by the addition of iodomethane (B122720) (CH₃I), which acts as the methyl group donor. nih.govthegoodscentscompany.com This reaction specifically yielded the 9-O-methyl derivative. nih.gov
Deprotection: The final step would involve the removal of the diphenylmethyl protecting groups to yield the final product, this compound.
This selective chemical modification is a powerful tool for creating novel analogues that would be difficult to produce through biological methods alone, providing crucial insights into how molecular structure dictates function. nih.gov
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Protection of Benanomicin A | Diphenylmethyl group precursors |
| 2 | Selective O-Methylation | Sodium hydride (NaH), Iodomethane (CH₃I). nih.gov |
| 3 | Deprotection | Reagents to remove diphenylmethyl groups |
Future Research Directions and Translational Perspectives
Elucidation of Complete Biosynthetic Machinery for O-Methylation at C-9
The biosynthesis of benanomicins is understood to follow a type II polyketide synthase (PKS) pathway. However, the specific enzymatic machinery responsible for the O-methylation at the C-9 position of the benanomicin core has not been fully elucidated. Research into the closely related pradimicin biosynthetic gene cluster has identified two O-methyltransferase (OMT) genes, pdmF and pdmT, which are responsible for methylation at the C-11 and C-7 positions, respectively caymanchem.complos.orgnih.gov. This suggests that a homologous, yet-to-be-identified OMT is likely responsible for C-9 methylation in the benanomicin pathway.
Future research should focus on sequencing the complete benanomicin biosynthetic gene cluster from the producing organism, Actinomadura sp. MH193-16F4, to identify candidate OMT genes. Subsequent gene knockout studies and heterologous expression of these OMTs would be crucial to confirm their function and regiospecificity for the C-9 hydroxyl group. Understanding this enzyme is a critical step for future bioengineering efforts.
Comprehensive SAR Studies on 9-O-Methylated Analogues
The observation that 9-O-Methylbenanomicin A exhibits reduced antifungal activity underscores the importance of the C-9 hydroxyl group for its biological function researchgate.net. This hydroxyl group is likely a key interaction point for the compound's molecular target. Comprehensive Structure-Activity Relationship (SAR) studies are essential to fully understand the role of each functional group on the benanomicin scaffold.
Initial studies have already provided some insights. For instance, the free carboxyl group and at least one sugar moiety are known to be essential for the antifungal and antiviral activities of benanomicins caymanchem.com. The synthesis and analysis of other derivatives, such as 9-deoxy- and 14-O-methylbenanomicin A, also showed diminished activity, reinforcing the sensitivity of the molecule to structural changes researchgate.net.
Future SAR studies should systematically explore a wider range of substitutions at the C-9 position and other locations on the aglycone. This would involve creating a library of analogues with varying alkyl chain lengths, functional groups, and stereochemistries at this position to map the steric and electronic requirements for optimal activity.
Table 1: Antifungal Activity of Benanomicin A and Analogues
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Benanomicin A | Cryptococcus neoformans | 0.63-1.25 | funakoshi.co.jp |
| Benanomicin A | Candida albicans | 12.5 | funakoshi.co.jp |
| Benanomicin B | Candida albicans | 1.56-50 | caymanchem.com |
| This compound | Various Fungi | Diminished Activity | researchgate.net |
| 9-deoxybenanomicin A | Various Fungi | Diminished Activity | researchgate.net |
| 14-O-methylbenanomicin A | Various Fungi | Diminished Activity | researchgate.net |
MIC: Minimum Inhibitory Concentration
Detailed Mechanistic Investigations into Diminished Activity of this compound
The primary mechanism of action for benanomicin A is its calcium-dependent binding to mannan (B1593421), a key component of fungal cell walls oup.comnih.gov. This interaction disrupts the cell wall integrity, leading to osmotic lysis and cell death oup.com. It is hypothesized that the hydroxyl group at the C-9 position is critical for this interaction with mannan. The methylation of this group in this compound likely introduces steric hindrance or removes a crucial hydrogen bond donor site, thereby weakening its affinity for the mannan target nih.gov.
To confirm this, detailed mechanistic studies are required. Molecular modeling and computational docking simulations could provide insights into the binding pose of benanomicin A within the mannan structure and how the C-9 methyl group disrupts this interaction researchgate.net. Furthermore, biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantitatively measure the binding affinities of benanomicin A and this compound to mannan and oligomannosides.
Exploration of Novel Biotransformation and Chemoenzymatic Synthetic Routes
The generation of benanomicin analogues for SAR studies and potential therapeutic development could be greatly enhanced by novel synthetic methodologies. Biotransformation and chemoenzymatic synthesis offer powerful tools for creating structural diversity that may be difficult to achieve through traditional chemical synthesis rsc.orgnih.govnih.gov.
Future research could explore the use of engineered microorganisms or isolated enzymes to modify the benanomicin scaffold colab.wsasm.org. For instance, the O-methyltransferase identified in the benanomicin biosynthetic pathway could be a target for protein engineering to alter its substrate specificity, potentially allowing for the methylation of other positions or the use of different alkyl donors. Cytochrome P450 enzymes from other actinomycetes could also be used in biotransformation studies to introduce hydroxylations at various positions on the this compound core, potentially leading to new derivatives with restored or novel activities asm.org.
Development of Potent Analogues through Rational Design
The knowledge gained from SAR and mechanistic studies can be harnessed for the rational design of more potent benanomicin analogues asm.org. The goal would be to design modifications that enhance the binding affinity for mannan or improve the pharmacokinetic properties of the molecule.
For example, if the C-9 hydroxyl is confirmed as a key binding element, rational design efforts could focus on replacing the methyl group of this compound with other functionalities that could restore or even enhance the interaction with mannan. This could involve designing analogues with bioisosteric replacements for the hydroxyl group that maintain the key interactions while potentially improving metabolic stability. The insights from pradimicin research, where manipulating biosynthetic enzymes has led to new analogues, provide a template for such rational design strategies benthamdirect.com.
Investigation of Synergistic Effects with other Antimicrobial Agents
Combination therapy is a cornerstone of modern antimicrobial treatment, often leading to enhanced efficacy, reduced toxicity, and a lower likelihood of resistance development behcetuzdergisi.commedscape.com. While this compound has diminished intrinsic activity, it could potentially act synergistically with other antifungal agents.
Future studies should investigate the combination of this compound with established antifungal drugs that have different mechanisms of action, such as azoles (e.g., fluconazole) which inhibit ergosterol (B1671047) synthesis, or echinocandins (e.g., caspofungin) which inhibit glucan synthesis asm.org. It is plausible that even a weak interaction of the methylated analogue with the cell wall could increase the permeability of the fungus to other drugs, leading to a synergistic effect. Standard checkerboard assays would be the initial step to screen for such interactions against a panel of clinically relevant fungal pathogens.
Potential for Repurposing or New Therapeutic Applications (beyond initial findings)
The parent compounds, benanomicin and pradimicin, have demonstrated a broader spectrum of biological activity beyond their antifungal effects, notably as antiviral agents against HIV and other enveloped viruses benthamdirect.comasm.org. This antiviral action is also mediated by their ability to bind to the high-mannose glycans on viral envelope glycoproteins plos.orgbenthamdirect.com.
While this compound has reduced antifungal potency, its potential for other therapeutic applications should not be dismissed. It is conceivable that the structural requirements for binding to fungal mannan and viral glycoproteins are different. Therefore, future research should assess the antiviral activity of this compound. Furthermore, the benanomicin/pradimicin scaffold has shown activity against the parasite Trypanosoma brucei, the causative agent of sleeping sickness plos.org. The activity of this compound against this and other parasites could be a fruitful area of investigation for repurposing this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
